molecular formula C17H15NO3 B14459894 methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 73967-76-7

methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B14459894
CAS No.: 73967-76-7
M. Wt: 281.30 g/mol
InChI Key: TZVSNBUGRJWZJS-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a phenyl group, a hydroxyl group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

73967-76-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-11-16(17(20)21-2)14-10-13(19)8-9-15(14)18(11)12-6-4-3-5-7-12/h3-10,19H,1-2H3

InChI Key

TZVSNBUGRJWZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC

Origin of Product

United States

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